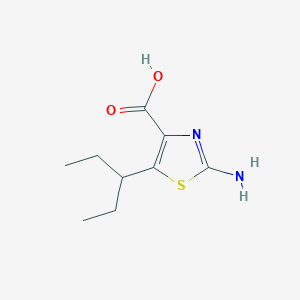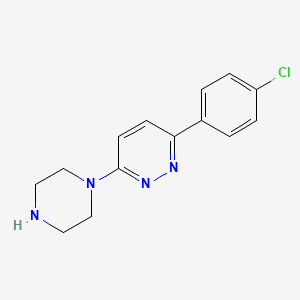
3-(4-Chlorophenyl)-6-piperazin-1-ylpyridazine
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis
This would involve the use of techniques like X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This would involve determining properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Anticancer and Antituberculosis Properties
Compounds with a structure similar to 3-(4-Chlorophenyl)-6-piperazin-1-ylpyridazine have been studied for their potential in treating cancer and tuberculosis. For instance, derivatives like [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have shown significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against M. tb h37Rv (Mallikarjuna et al., 2014). This suggests the potential of similar compounds in pharmacological applications against these diseases.
Antimicrobial Activity
Piperazine derivatives, including those similar to this compound, have been synthesized and evaluated for their antimicrobial properties. A study demonstrated that compounds like N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide exhibited superior antimicrobial activity, particularly against A. baumannii (Patil et al., 2021).
Potential Antidepressant Effects
Research on pyridazine derivatives including arylpiperazinyl moieties has shown promising results in the potential treatment of depression. Classical psychopharmacological tests in mice have indicated the antidepressant effects of these compounds (Rubat et al., 1995).
Anti-Diabetic Drug Development
Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential in developing anti-diabetic medications. Compounds in this category showed significant Dipeptidyl peptidase-4 (DPP-4) inhibition potential and insulinotropic activities, indicating their potential use in diabetes treatment (Bindu et al., 2019).
Structural and Molecular Studies
The structural and electronic properties of compounds similar to this compound have been analyzed, providing valuable insights into their potential pharmacological applications. Such studies include the crystal structure analysis and molecular docking studies, which are crucial for understanding the interaction mechanisms of these compounds with biological targets (Arslan et al., 2010; Bhat et al., 2018).
Antihistamine Synthesis
The synthesis of antihistamine drugs such as clocinizine and chlorcyclizine involves intermediates structurally related to this compound. These compounds demonstrate the versatility of piperazine derivatives in pharmaceutical synthesis (Narsaiah et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4/c15-12-3-1-11(2-4-12)13-5-6-14(18-17-13)19-9-7-16-8-10-19/h1-6,16H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDRXZMSSPKOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




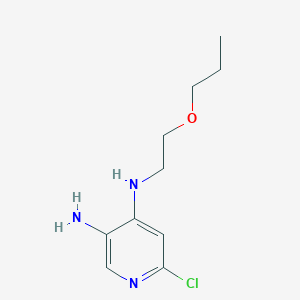
![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-](/img/structure/B3038850.png)
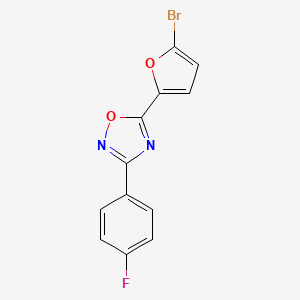
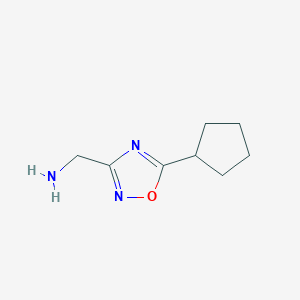
![5,7-Dimethyl-2-(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B3038856.png)
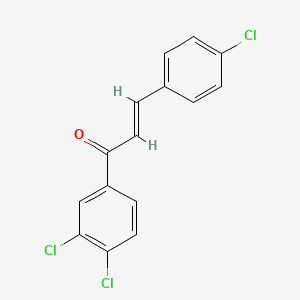
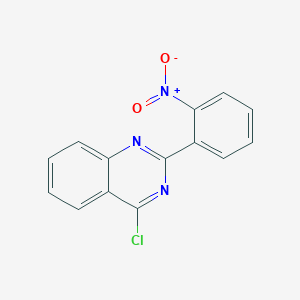
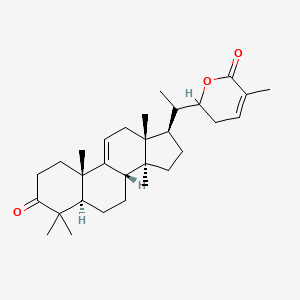

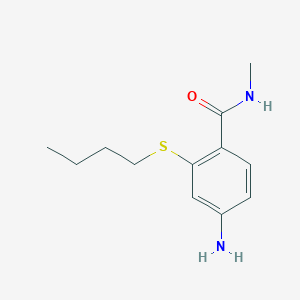
![3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid](/img/structure/B3038864.png)
